molecular formula C11H14ClN3O2 B6223475 methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride CAS No. 2763781-00-4

methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride

Cat. No.: B6223475
CAS No.: 2763781-00-4
M. Wt: 255.7
InChI Key:
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Description

Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole core, followed by the introduction of the aminoethyl group and esterification to form the carboxylate ester. The final step involves the conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the indazole core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylate: Another indazole derivative with different substitution patterns.

    2-Aminoethyl-1H-indazole: Lacks the carboxylate ester group.

    Methyl 1H-indazole-5-carboxylate: Lacks the aminoethyl group.

Uniqueness

Methyl 1-(2-aminoethyl)-1H-indazole-5-carboxylate hydrochloride is unique due to the presence of both the aminoethyl and carboxylate ester groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets.

Properties

CAS No.

2763781-00-4

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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